Leupeptin

Beschreibung

BenchChem offers high-quality Leupeptin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Leupeptin including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

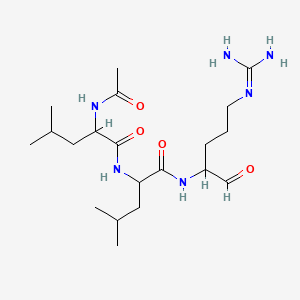

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBQQVLCIARPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860320 |

Source

|

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-47-7 |

Source

|

| Record name | Leupeptin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Leupeptin Mechanism of Action: A Comprehensive Guide to Protease Inhibition and Experimental Applications

Executive Summary

Maintaining proteostasis during ex vivo cellular manipulation is a foundational challenge in molecular biology. When cellular compartmentalization is disrupted during lysis, target proteins are immediately exposed to a hostile environment of endogenous proteases. Leupeptin ( N -acetyl-L-leucyl-L-leucyl-L-argininal), a naturally occurring tripeptide produced by Actinomycetes, is a cornerstone protease inhibitor used to mitigate this degradation.

Unlike irreversible inhibitors that permanently alkylate active sites, leupeptin acts as a reversible, competitive transition-state analog. This whitepaper provides an in-depth mechanistic analysis of leupeptin, kinetic profiling of its targets, and field-proven methodologies for its application in both protein extraction and neurodegeneration modeling.

Molecular Mechanism of Action: The Hemiacetal Warhead

Leupeptin’s efficacy stems from its unique C-terminal structure. Standard peptides terminate in a carboxyl group, but leupeptin terminates in a highly electrophilic aldehyde group (1[1]). This structural modification allows it to act as a transition-state analog for peptide bond cleavage.

The mechanism of inhibition follows a two-step kinetic pathway:

-

Non-Covalent Association: Leupeptin rapidly binds to the enzyme's active site, driven by hydrogen bonding and hydrophobic interactions with the Leu-Leu-Arg backbone, forming a Michaelis complex ( K1≈1.24×10−3 M ) (2[2]).

-

Nucleophilic Attack: The catalytic residue of the protease attacks the electrophilic carbonyl carbon of leupeptin's aldehyde.

Because this covalent bond mimics the tetrahedral intermediate of natural proteolysis but cannot be resolved into cleavage products, the enzyme is stalled. However, the reaction is reversible; dilution or an excess of natural substrate can relieve the inhibition.

Mechanism of reversible covalent hemiacetal formation between leupeptin and serine proteases.

Target Specificity and Kinetic Profiling

Leupeptin is highly specific to serine and cysteine proteases. It does not inhibit aspartic proteases (like pepsin) or metalloproteases, because these enzymes rely on activated water molecules or metal ions (e.g., Zn2+ ) rather than a nucleophilic amino acid side chain to catalyze cleavage.

Quantitative Inhibition Profile

| Protease Target | Protease Class | Leupeptin Ki / IC50 | Biological Role / Relevance |

| Plasmin | Serine | 3.4 nM - 3.4 µM | Fibrinolysis, extracellular matrix degradation (5[5]) |

| Trypsin | Serine | 35 nM | Digestive enzyme, common cell dissociation agent (5[5]) |

| Cathepsin B | Cysteine | 4.1 - 6.0 nM | Lysosomal degradation, apoptosis (1[1]) |

| Calpain | Cysteine | 10 nM | Calcium-dependent signaling, cytoskeletal remodeling (5[5]) |

Application I: Cellular Lysis and Protein Extraction

The Causality of Experimental Design

When mammalian cells are lysed using detergents like Triton X-100 or SDS, the lipid bilayers of lysosomes are destroyed. This unleashes high concentrations of cathepsins into the cytosolic extract. Without intervention, these proteases will rapidly hydrolyze your target proteins, rendering downstream assays (like Western Blotting or Immunoprecipitation) uninterpretable. Leupeptin is added to lysis buffers at working concentrations of 10-100 µM (1-10 µg/mL) to neutralize this threat (6[6]).

Self-Validating Protocol: Mammalian Cell Lysis using RIPA Buffer

-

Reagent Preparation: Prepare standard RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS). Causality: Tris buffers the pH to physiological levels, while the mixed detergents provide stringent solubilization of both cytosolic and membrane-bound proteins.

-

Inhibitor Activation: Immediately before use, supplement the buffer with 10 µM Leupeptin (from a 10 mM aqueous stock), 1 mM PMSF, and 1 µM Pepstatin A (7[7]). Causality: Inhibitors must be added fresh. PMSF hydrolyzes rapidly in water, and leupeptin's aldehyde group can degrade over prolonged aqueous exposure at room temperature.

-

Cell Harvesting: Wash adherent cells twice with ice-cold PBS. Causality: Removes serum proteins (e.g., alpha-1-antitrypsin) that interfere with downstream quantitation, while the cold temperature thermodynamically slows endogenous proteolytic activity.

-

Lysis: Add 1 mL of supplemented RIPA buffer per 107 cells. Scrape cells and transfer to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with gentle agitation. Causality: Ice incubation minimizes kinetic energy available for any uninhibited proteases while allowing detergents sufficient time to fully solubilize lipid membranes.

-

Clarification: Centrifuge at 14,000 x g for 20 minutes at 4°C. Transfer the supernatant to a fresh tube. Causality: Pellets insoluble debris (genomic DNA, structural lipids); the supernatant contains the protected, soluble protein fraction.

Step-by-step mammalian cell lysis workflow utilizing leupeptin for protease inhibition.

Application II: Calpain Inhibition in Neurodegeneration Models

Beyond in vitro lysis, leupeptin is a critical tool for studying in vivo and cellular models of neurodegeneration. Calpain-1 and Calpain-2 are calcium-dependent cysteine proteases highly concentrated in neuronal synapses.

The Pathological Cascade

In conditions such as Alzheimer's disease (AD) or Traumatic Brain Injury (TBI), excitotoxicity leads to massive intracellular calcium influx. This hyperactivates calpains, which subsequently cleave structural cytoskeletal proteins like spectrin and MAP2, leading to dendritic spine loss and neuronal death (8[8]).

By administering leupeptin, researchers can competitively block the active site of calpain, preventing spectrin cleavage and rescuing synaptic function. However, the application requires precision: while acute calpain inhibition is neuroprotective, long-term intracerebroventricular infusion of leupeptin in healthy rats can actually induce neurodegeneration by disrupting normal cellular protein turnover, leading to the accumulation of electron-dense bodies and mimicking aging (9[9]). This highlights the delicate balance of proteostasis in drug development.

Calpain-mediated neurodegeneration pathway and the inhibitory intervention by leupeptin.

References

-

Sigma-Aldrich - Leupeptin microbial No, = 90 HPLC 103476-89-7 - 3

-

Selleck Chemicals - Leupeptin Hemisulfate | Protease Inhibitor | CAS 103476-89-7 - 5

-

PubMed (NIH) - Neurochemical and pathological alterations following infusion of leupeptin, a protease inhibitor, into the rat brain - 9

-

Oxford Academic - Mechanism of Association of a Specific Aldehyde Inhibitor, Leupeptin, with Bovine Trypsin - 2

-

Wikipedia - Leupeptin -1

-

MDPI - Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - 8

-

ResearchGate - What concentration of protease inhibitor and phosphatase inhibitor for six well plate? - 7

-

Novus Biologicals - Western Blot Sample Preparation Protocol - 6

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Leupeptin microbial No, = 90 HPLC 103476-89-7 [sigmaaldrich.com]

- 4. Leupeptin microbial No, = 90 HPLC 103476-89-7 [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. novusbio.com [novusbio.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Neurochemical and pathological alterations following infusion of leupeptin, a protease inhibitor, into the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

what proteases does leupeptin inhibit

The Leupeptin Whitepaper: Mechanistic Profiling, Protease Targets, and Application Workflows in Biochemical Research

Executive Summary

Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a naturally occurring, broad-spectrum protease inhibitor isolated from Streptomyces and Actinomyces species[1][2]. As a transition-state analog, it is a foundational reagent in molecular biology, protein purification, and drug development[2]. This technical guide provides an in-depth analysis of Leupeptin’s molecular mechanism, specific enzymatic targets, kinetic properties, and field-proven methodologies for its application in preserving protein integrity during cell lysis.

Molecular Architecture and Mechanism of Action

Leupeptin operates as a reversible, competitive inhibitor[1][3]. Its structural specificity is driven by the Leu-Leu-Arg peptide sequence, which fits precisely into the S1, S2, and S3 subsites of target enzymes, while the C-terminal argininal moiety directs the primary chemical interaction within the S1 active site pocket[4].

The causality of its inhibition lies in its C-terminal aldehyde group. When Leupeptin encounters a susceptible protease, the aldehyde group undergoes a nucleophilic attack by the active site's catalytic residue:

-

In Serine Proteases (e.g., Trypsin): The hydroxyl group (-OH) of the catalytic serine (e.g., Ser195) attacks the aldehyde, forming a covalent, reversible hemiacetal adduct [4].

-

In Cysteine Proteases (e.g., Calpain): The sulfhydryl group (-SH) of the catalytic cysteine attacks the aldehyde, forming a covalent, reversible hemithioacetal adduct [3].

This adduct mimics the tetrahedral transition state of peptide bond hydrolysis. Because the enzyme cannot resolve this structural mimic, the catalytic cycle is stalled, effectively blocking the enzyme from processing actual endogenous substrates[2][4].

Caption: Logical flow of Leupeptin's reversible covalent inhibition mechanism.

Target Specificity and Inhibition Kinetics

Leupeptin exhibits tight-binding inhibition primarily towards trypsin-like serine proteases and several major cysteine proteases[1][2]. It is critical to note that Leupeptin is not a universal inhibitor; it has zero efficacy against aspartic proteases (like pepsin), metalloproteases, or specific serine proteases like α-chymotrypsin and thrombin[1][2].

To design a robust lysis buffer, researchers must understand the kinetic constants ( Ki or IC50 ) to ensure the working concentration exceeds the necessary threshold for complete inhibition.

Table 1: Quantitative Inhibition Profiling of Leupeptin

| Protease Class | Target Enzyme | Ki / IC50 Value | Inhibition Status |

| Cysteine | Cathepsin B | ~4.1 - 6.0 nM | Strong Inhibition[1][2] |

| Cysteine | Calpain (I & II) | ~10 nM | Strong Inhibition[1] |

| Cysteine | Papain | ~0.52 nM | Strong Inhibition[5] |

| Serine | Trypsin | ~35 nM | Strong Inhibition[1] |

| Serine | Plasmin | ~3.4 µM | Moderate Inhibition[1] |

| Serine | Kallikrein | ~19 µM | Moderate Inhibition[1] |

| Serine | α-Chymotrypsin | N/A | No Inhibition[2] |

| Serine | Thrombin | N/A | No Inhibition[2] |

| Aspartic | Pepsin | N/A | No Inhibition[1] |

| Aspartic | Renin | N/A | No Inhibition[1] |

Experimental Workflow: Self-Validating Cell Lysis Protocol

When cells are lysed, compartmentalized endogenous proteases (e.g., lysosomal cathepsins, cytosolic calpains) are released into the extract[2][6]. If left uninhibited, these proteases rapidly degrade target proteins, rendering downstream assays (like Western blotting or mass spectrometry) uninterpretable[2][6].

Because Leupeptin is a reversible inhibitor and its aldehyde group is subject to oxidation and racemization (converting the active L-argininal to the inactive D-argininal form), solutions must be prepared fresh or from strictly maintained frozen aliquots[3].

Step-by-Step Methodology: Preparation of Protease-Protected Cell Lysate

-

Stock Preparation: Dissolve Leupeptin hemisulfate in ultra-pure water to a concentration of 10 mM (approx. 5 mg/mL)[7]. Aliquot into single-use tubes and store at -20°C. Causality: Aqueous Leupeptin is only stable for about a week at 4°C but up to a month at -20°C; repeated freeze-thaw cycles accelerate racemization[2][3].

-

Lysis Buffer Formulation: To a standard lysis buffer (e.g., RIPA), add Leupeptin to a final working concentration of 10 µM to 100 µM immediately prior to use[3][7].

-

Critical Synergy: Because Leupeptin does not inhibit chymotrypsin or aspartic proteases, it must be combined with complementary inhibitors: 1 mM PMSF (for chymotrypsin/thrombin), 1 µM Pepstatin A (for aspartic proteases), and 5 mM EDTA (for metalloproteases) to achieve pan-protease protection[6][7][8].

-

-

Cell Harvesting: Wash the cell pellet twice with ice-cold PBS. Causality: This removes residual serum proteins from the culture media, which may contain exogenous proteases that deplete the inhibitor pool.

-

Lysis: Resuspend the cell pellet in the ice-cold, inhibitor-supplemented lysis buffer (e.g., 1 mL per 107 cells). Maintain the suspension strictly at 4°C. Causality: Low temperatures drastically reduce the basal kinetic activity of any uninhibited proteases, acting as a physical safeguard alongside the chemical inhibitors[8].

-

Homogenization: Agitate or sonicate the suspension on ice for 20-30 minutes to ensure complete membrane disruption.

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (the protected lysate) to a pre-chilled tube for immediate downstream analysis.

Caption: Step-by-step experimental workflow for protease-protected cell lysis.

Translational and Clinical Perspectives

Beyond in vitro protein purification, Leupeptin's broad-spectrum inhibition has profound translational implications. Historically, it has been utilized in in vivo models of muscular dystrophy to prevent calpain-mediated muscle degradation[9]. More recently, Leupeptin has been identified as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), exhibiting antiviral activity by blocking the viral replication pathways that rely heavily on host and viral cysteine proteases[9][10]. This highlights the compound's versatility from a simple laboratory reagent to a structural scaffold for advanced drug design.

References

-

Wikipedia. "Leupeptin". Wikipedia.org.[Link]

-

ASM Journals. "Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs". mBio.[Link]

-

National Institutes of Health (NIH). "Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs". PMC.[Link]

-

National Institutes of Health (NIH). "Inhibition properties of free and conjugated leupeptin analogues". PMC.[Link]

-

National Institutes of Health (NIH). "Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases". PMC.[Link]

-

University of Pennsylvania. "Protease Inhibitors". Upenn.edu.[Link]

-

ResearchGate. "How much protease inhibitor cocktail should be added before cell lysis?". Researchgate.net.[Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. Leupeptin - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. med.upenn.edu [med.upenn.edu]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Introduction and Molecular Architecture

Leupeptin: Structural Mechanics, Kinetic Profiling, and Experimental Workflows in Protease Inhibition

Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a potent, naturally occurring microbial tripeptide that functions as a reversible, competitive inhibitor of serine and cysteine proteases[1]. Originally isolated from Streptomyces species, its structural biology and inhibitory power are defined by its highly polar C-terminal arginine aldehyde group[2].

Causality in Structural Design: The efficacy of leupeptin stems directly from its electrophilic aldehyde carbon. In the active site of serine proteases (such as trypsin or plasmin), the hydroxyl group of the catalytic serine residue performs a nucleophilic attack on this aldehyde, forming a covalent hemiacetal adduct[3]. Similarly, in cysteine proteases (such as cathepsin B or calpain), the active site thiol group attacks the aldehyde to form a thiohemiacetal bond[3]. Because it lacks affinity for aspartic acid residues, leupeptin does not inhibit aspartic proteases like pepsin, nor does it inhibit metalloproteases[4].

Leupeptin mechanism of action via covalent adduct formation.

Kinetic Profiling and Target Specificity

As a transition state analog, leupeptin exhibits competitive inhibition. Its polar nature restricts membrane permeability, making it highly effective for in vitro lysate protection where cellular compartmentalization has been destroyed, but requiring higher concentrations or permeabilization agents for in vivo intracellular targeting[2].

Table 1: Quantitative Kinetic Profiling of Leupeptin Targets

| Target Protease | Protease Class | Inhibitory Constant ( Ki ) | Biological Role / Application |

| Cathepsin B | Cysteine | 6 nM | Lysosomal degradation, apoptosis[4] |

| Calpain | Cysteine | 10 nM - 72 nM | Calcium-dependent signaling, ototoxicity[2],[4] |

| Trypsin | Serine | 35 nM | Digestive cleavage, viral entry mediation[2],[4] |

| Plasmin | Serine | 3.4 µM | Fibrinolysis, extracellular matrix remodeling[2],[4] |

Note: Leupeptin does not inhibit chymotrypsin, elastase, or thrombin.[4]

Experimental Workflow: Self-Validating Cell Lysis Protocol

When cells are lysed, compartmentalized lysosomal proteases are released into the extract. Without immediate inhibition, these proteases rapidly degrade target proteins, rendering downstream assays (like Western Blotting or Immunoprecipitation) uninterpretable[5].

Causality of Reagent Handling: Leupeptin hemisulfate is highly soluble in water but forms tautomeric isomers in aqueous solutions over time, which can reduce its effective concentration[6]. Therefore, stock solutions should be prepared at 10 mM (1000X) in ddH₂O, aliquoted, and stored at -20°C. It must be added to the lysis buffer immediately prior to cell disruption to ensure maximum active aldehyde availability when lysosomal rupture occurs[6],[5].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 50 mg Leupeptin Hemisulfate in 10.5 mL of sterile ddH₂O to create a 10 mM stock. Aliquot into 100 µL volumes and store at -20°C[6].

-

Buffer Activation: Immediately before lysis, add 1 µL of the 10 mM Leupeptin stock per 1 mL of ice-cold RIPA or NP-40 lysis buffer (Final working concentration: 10 µM)[6]. Note: Combine with Pepstatin A (1 µM) and PMSF (1 mM) for broad-spectrum protection.

-

Cell Harvest: Wash adherent cells twice with ice-cold PBS to remove serum proteins that could sequester the inhibitors[5].

-

Lysis & Incubation: Add 400 µL of the activated lysis buffer per 10 cm dish. Incubate on ice for 30 minutes with occasional agitation. Causality: Low temperatures (4°C) kinetically slow down any residual protease activity that outcompetes the inhibitor[6],[5].

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (intact protein extract) to a pre-chilled tube[5].

-

System Validation Checkpoint: Quantify protein via BCA assay. Perform a rapid Western blot targeting an endogenous, highly protease-sensitive protein (e.g., PARP or Tubulin). The presence of sharp, single bands without lower molecular weight smearing validates the integrity of the leupeptin-protected lysate.

Optimized cell lysis workflow utilizing leupeptin for protein preservation.

Translational and Biomedical Applications

Beyond routine biochemistry, leupeptin's specific inhibition profile has significant translational relevance in drug development:

-

Virology and Infection: Viral entry and replication often depend on host proteases. For instance, the human coronavirus 229E relies on trypsin-like proteases and cathepsin L for cellular entry. Leupeptin treatment suppresses this trypsin-dependent replication with an IC50 of ~0.8 µM[2]. Furthermore, structural studies have demonstrated that leupeptin can covalently bind the active site of the SARS-CoV-2 main protease (Mpro), acting as a broad-spectrum antiviral scaffold[7].

-

Neuroprotection and Ototoxicity: Aminoglycoside antibiotics (like neomycin) can induce hearing loss by triggering calpain-mediated apoptosis in cochlear outer hair cells. Because leupeptin is a potent calpain inhibitor, it has been utilized in explant cultures to prevent this ototoxicity, preserving the structural integrity of the inner ear[2],[3].

References

-

PubChem. "Leupeptin | C20H38N6O4 | CID 72429" National Center for Biotechnology Information.[Link]

-

ResearchGate. "Optimising whole cell lysate from Jurkat?"[Link]

-

PubMed Central (PMC). "Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19"[Link]

Sources

- 1. Leupeptin | C20H38N6O4 | CID 72429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Leupeptin | 103476-89-7 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Biochemistry, and Application of Leupeptin

A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

As application scientists and drug development professionals, we rely heavily on precise molecular tools to preserve proteomic integrity and probe enzymatic pathways. Leupeptin, a naturally occurring protease inhibitor, remains one of the most critical reagents in modern biochemistry. This whitepaper provides an in-depth technical analysis of leupeptin, detailing its historical discovery, structural mechanism of action, industrial isolation workflows, and self-validating laboratory applications.

Historical Grounding: The Umezawa Legacy

In 1969, the landscape of enzymology was fundamentally transformed by the discovery of leupeptins. Dr. Hamao Umezawa and his research group at the Institute of Microbial Chemistry in Tokyo identified these compounds during a systematic screening of actinomycetes for anti-plasmin and anti-trypsin activities[1]. Umezawa’s pioneering work established that soil bacteria produce potent secondary metabolites to regulate autogenous proteases and interact with their environment[2]. This discovery not only provided a vital tool for molecular biology but also laid the groundwork for the development of transition-state analogue therapeutics.

Structural Biochemistry & Mechanism of Action

Leupeptin, chemically defined as N-acetyl-L-leucyl-L-leucyl-L-argininal, belongs to the aldehyde class of peptidase inhibitors[3]. The core of its mechanistic efficacy lies in its C-terminal argininal moiety.

When leupeptin enters the active site of a target serine or cysteine protease, the aldehyde group acts as a transition state analogue. It undergoes a nucleophilic attack by the catalytic serine hydroxyl or cysteine thiol, forming a stable hemiacetal or thiohemiacetal covalent conjugate[1]. Because this interaction mimics the natural transition state of peptide bond cleavage without allowing the reaction to proceed, it results in potent, competitive, and reversible inhibition[4].

Caption: Mechanism of reversible protease inhibition by Leupeptin via transition state stabilization.

Target Specificity & Kinetic Profiling

Leupeptin is a broad-spectrum inhibitor, yet it exhibits highly specific binding kinetics depending on the protease class. It is highly effective against cysteine proteases like cathepsin B and calpain, as well as serine proteases like trypsin and plasmin. Notably, it lacks inhibitory action against aspartic proteases (e.g., pepsin) or metalloproteases[4].

Table 1: Quantitative Inhibition Kinetics of Leupeptin

| Target Protease | Protease Class | Inhibition Constant ( Ki ) | Experimental Relevance |

| Cathepsin B | Cysteine | 4.1 – 6.0 nM | Lysosomal degradation assays, apoptosis |

| Calpain | Cysteine | 10 nM | Calcium-dependent signaling, neuroprotection |

| Trypsin | Serine | 35 nM | Pancreatic digestion, cell dissociation control |

| Plasmin | Serine | 3.4 μM | Fibrinolysis, blood coagulation studies |

| Kallikrein | Serine | 19 μM | Kinin-kallikrein system, inflammation pathways |

(Data consolidated from[4] and [3])

Biosynthesis & Isolation Workflow

Industrial and laboratory-scale production of leupeptin leverages the natural biosynthetic pathways of Streptomyces lavendulae and Streptomyces roseus[5].

Caption: Step-by-step workflow for the isolation and validation of Leupeptin from Streptomyces.

Protocol 1: Self-Validating Isolation of Leupeptin from Streptomyces lavendulae

Objective: Extract and purify leupeptin from raw fermentation broth.

-

Fermentation Optimization: Cultivate S. lavendulae in a synthetic medium supplemented with L-lysine.

-

Causality: Lysine supplementation acts as a metabolic driver, significantly upregulating leupeptin production (from ~200 to 1400 µg/mL) by feeding the biosynthetic pathways responsible for the argininal moiety[5].

-

-

Broth Filtration: Centrifuge and filter the culture broth through a 0.45 µm membrane to remove mycelium.

-

Cation-Exchange Chromatography: Pass the cell-free filtrate through a cation-exchange resin (e.g., CM-Sephadex).

-

Causality: Leupeptin contains a highly basic guanidino group on its arginine residue. At a neutral pH, this group is positively charged, allowing the resin to selectively capture leupeptin while neutral and acidic byproducts wash through.

-

-

Gel Filtration & Lyophilization: Elute the bound fraction and pass it through a Sephadex G-25 column to separate molecules by size, followed by lyophilization to yield leupeptin hemisulfate powder.

-

Validation System: To ensure the protocol's success, run a parallel bioassay using a standardized trypsin solution and a chromogenic substrate (e.g., BAPNA). The purified fraction must completely inhibit colorimetric cleavage. Confirm the structural integrity via LC-MS, identifying the characteristic molecular weight of 427 Da[1].

Applied Proteomics: Cell Lysis Protocols

In molecular biology, leupeptin is an indispensable component of cell lysis buffers used for Western blotting, immunoprecipitation, and tandem affinity purification (TAP)[6].

Protocol 2: Proteome Preservation via Leupeptin-Supplemented Lysis

Objective: Prevent endogenous proteolytic degradation of target proteins during mammalian cell extraction.

-

Buffer Formulation: Prepare an ice-cold RIPA or NP-40 lysis buffer and supplement it with 10–100 µM (0.5–5 µg/mL) leupeptin hemisulfate immediately before use[3].

-

Cell Disruption: Resuspend the cell pellet in the supplemented buffer and mechanically agitate (e.g., Dounce homogenization or sonication) on ice.

-

Causality: Mechanical lysis physically ruptures lysosomes, releasing high concentrations of aggressive proteases (like cathepsin B) into the cytosolic extract. Leupeptin must be present prior to rupture so its aldehyde group can instantly form transition-state complexes with these proteases upon release, halting degradation before it begins[3].

-

-

Validation System: This protocol is self-validating when a control lysate (buffer without leupeptin) is processed in parallel. Run both lysates on an SDS-PAGE gel stained with Coomassie Brilliant Blue. The control lane will exhibit distinct "smearing" and a loss of high-molecular-weight bands due to uncontrolled proteolysis, whereas the leupeptin-treated lane will display sharp, distinct protein bands, visually validating the protective efficacy of the inhibitor.

Modern Therapeutic Perspectives

Beyond its foundational role as an in vitro reagent, leupeptin is actively investigated for clinical applications. Because it effectively inhibits proteases involved in viral entry and replication, recent studies have highlighted its potential against coronaviruses. Leupeptin has demonstrated the ability to inhibit the main protease (Mpro) of SARS-CoV-2, significantly reducing viral RNA copy numbers in cellular models[7]. Furthermore, its ability to regulate autogenous proteases has shown promise in protecting motor neurons and delaying muscular dystrophy in animal models[7].

References

-

[6] Leupeptin - Bioscience Research Products. Cepham Life Sciences. [Link]

-

[1] Small-molecule inhibitor: leupeptin. MEROPS - the Peptidase Database.[Link]

-

[7] Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19. PMC - NIH.[Link]

-

[5] Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae. PubMed. [Link]

Sources

- 1. MEROPS - the Peptidase Database [ebi.ac.uk]

- 2. Hamao Umezawa â Grokipedia [grokipedia.com]

- 3. Leupeptin - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Preparation and purification of the proteinase inhibitor, leupeptin, from culture filtrates of Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cephamls.com [cephamls.com]

- 7. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

Leupeptin target specificity

Whitepaper: Leupeptin Target Specificity and Molecular Dynamics in Protease Inhibition

Executive Summary

In the landscape of protein biochemistry and drug development, controlling unregulated proteolysis is critical for both structural preservation and the study of dynamic cellular pathways. Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a naturally occurring, microbial-derived small peptide aldehyde that serves as a cornerstone for reversible protease inhibition[1]. This technical guide explores the mechanistic causality behind Leupeptin’s highly specific target profile, provides a quantitative kinetic breakdown of its affinities, and establishes a self-validating experimental framework for its application in complex biological matrices.

Molecular Architecture and Mechanism of Action

Leupeptin does not simply block an active site; it actively exploits the evolutionary design of the protease itself. The core causality behind its inhibitory power lies in its C-terminal aldehyde group.

During a standard proteolytic event, the active site nucleophile of a protease (e.g., the hydroxyl group of Ser195 in serine proteases or the sulfhydryl group of Cys25 in cysteine proteases) attacks the carbonyl carbon of a substrate's peptide bond. Leupeptin mimics this exact transition state. However, instead of being cleaved, the terminal aldehyde of Leupeptin undergoes nucleophilic attack to form a highly stable, yet reversible, hemiacetal (in serine proteases) or thiohemiacetal (in cysteine proteases) bond[2].

Because this covalent intermediate cannot be easily resolved by the enzyme's catalytic triad, the protease remains locked in a non-functional state until the local equilibrium shifts, allowing the inhibitor to dissociate.

Fig 1. Mechanism of Leupeptin-mediated reversible protease inhibition via transition state formation.

Target Specificity and Kinetic Profiling

Leupeptin’s specificity is strictly dictated by its amino acid sequence: Leu-Leu-Argininal . The positively charged Argininal residue acts as the P1 determinant, fitting perfectly into the deep, negatively charged S1 specificity pockets of trypsin-like serine proteases and specific lysosomal cysteine proteases[2][3].

Conversely, proteases with S1 pockets tailored for bulky hydrophobic residues (e.g., chymotrypsin) or those utilizing entirely different catalytic mechanisms (e.g., aspartic proteases like pepsin) are structurally incapable of accommodating the Argininal moiety, rendering them immune to Leupeptin[1][4].

Table 1: Quantitative Kinetic Profiling of Leupeptin Target Specificity

| Target Protease | Protease Class | Inhibition Constant ( Ki ) | Inhibition Status |

| Cathepsin B | Cysteine | 4.1 nM – 6.0 nM | Strong Inhibition[1][4] |

| Calpain | Cysteine | 10 nM – 72 nM | Strong Inhibition[4][5] |

| Trypsin | Serine | 3.5 nM – 35 nM | Strong Inhibition[1][4] |

| Plasmin | Serine | 3.4 µM | Moderate Inhibition[1][4] |

| Kallikrein | Serine | 19 µM | Weak Inhibition[4] |

| Chymotrypsin | Serine | N/A | No Inhibition[1][4] |

| Thrombin | Serine | N/A | No Inhibition[1] |

| Pepsin | Aspartic | N/A | No Inhibition[4] |

Experimental Methodologies: Self-Validating Protocols

In cell lysis and protein extraction, endogenous proteases are liberated from subcellular compartments (like lysosomes) into the bulk extract, threatening the integrity of the target proteins[1][6]. Using Leupeptin requires precise environmental control to maintain its efficacy.

Protocol: Self-Validating Autophagy Flux Assay (LC3B-II Preservation)

Rationale: Autophagosome accumulation can result from either induced autophagy or a blockade in lysosomal degradation. By utilizing Leupeptin to inhibit lysosomal cathepsins, researchers can block LC3B-II degradation, allowing for the accurate measurement of autophagic flux[5].

Step 1: Preparation of Reagents (Causality of Choices)

-

Reconstitute Leupeptin in ddH₂O to a stock concentration of 10 mM.

-

Causality: Leupeptin is highly water-soluble but unstable in aqueous solutions long-term. Aliquot and store at -20°C for up to 1 month[1].

-

Prepare working lysis buffer supplemented with 10–100 µM Leupeptin[6].

-

Causality: While Ki values are in the low nanomolar range, the highly concentrated, competitive protein environment of a whole-cell lysate necessitates a micro-molar excess to drive the thermodynamic equilibrium toward the enzyme-inhibitor complex.

Step 2: The Self-Validating Experimental Setup To ensure the protocol validates its own integrity, establish three parallel experimental arms:

-

Arm A (Baseline Control): Cells cultured in standard media, lysed WITHOUT Leupeptin.

-

Arm B (Flux Induction): Cells subjected to starvation (autophagy induction), lysed WITHOUT Leupeptin.

-

Arm C (Inhibited Flux): Cells subjected to starvation, lysed WITH 50 µM Leupeptin.

Step 3: Lysis and Homogenization

-

Harvest cells and resuspend in the respective lysis buffers strictly at 4°C.

-

Causality: Because Leupeptin is a reversible inhibitor, lowering the temperature reduces the basal kinetic energy of unbound proteases, synergizing with the inhibitor to prevent premature substrate cleavage before the hemiacetal bonds can fully form.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Step 4: System Validation via Western Blot

-

Resolve the lysates via SDS-PAGE and probe for LC3B-II.

-

Validation Checkpoint: The system is validated only if Arm C shows significantly higher LC3B-II accumulation than Arm B . If Arm C equals Arm B, the Leupeptin stock has oxidized/degraded (losing its aldehyde functionality), or the local protease concentration exceeded the inhibitor's capacity, invalidating the run.

Fig 2. Self-validating experimental workflow for protein extraction using Leupeptin supplementation.

Translational and Therapeutic Implications

Beyond basic protein preservation, Leupeptin's specific inhibition of host proteases has significant implications in virology and drug development. Many viruses, including human coronaviruses (e.g., strain 229E and SARS-CoV-2), rely on host serine proteases and lysosomal cathepsins to cleave their spike proteins—a mandatory step for viral envelope fusion and cellular entry. By deploying Leupeptin to competitively inhibit these specific host targets, researchers can effectively suppress viral replication at the entry stage, making it a critical tool in high-throughput antiviral screening assays[5].

References

- AbMole BioScience.

- PMC - NIH. "Inhibition properties of free and conjugated leupeptin analogues.

- Wikipedia. "Leupeptin.

- APExBIO. "Leupeptin (Microbial) – Serine & Cysteine Protease Inhibitor." APExBIO Technology.

- Thermo Fisher Scientific.

- PMC - NIH. "Structural determinants of specificity and regulation of activity in the allosteric loop network of human KLK8/neuropsin.

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural determinants of specificity and regulation of activity in the allosteric loop network of human KLK8/neuropsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. apexbt.com [apexbt.com]

- 6. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - UK [thermofisher.com]

Whitepaper: Engineering Proteomic Stability with Leupeptin

A Senior Application Scientist’s Guide to Cysteine Protease Inhibition and Lysate Preservation

Executive Summary

In the high-stakes environment of protein biochemistry and drug development, the uncontrolled degradation of target proteins during cell lysis can compromise months of research. As a Senior Application Scientist, I frequently audit failed proteomic workflows, and the root cause is often a fundamental misunderstanding of protease inhibitor kinetics.

This whitepaper provides an in-depth technical analysis of Leupeptin ( N -acetyl-L-leucyl-L-leucyl-L-argininal), a naturally occurring microbial metabolite and highly potent protease inhibitor[1]. We will deconstruct its mechanism of action, evaluate its kinetic profile, and establish a self-validating experimental protocol to guarantee absolute proteome integrity in your downstream assays.

Structural Biology & Mechanism of Action (The "Why")

To utilize Leupeptin effectively, one must understand the causality behind its molecular design. Unlike irreversible inhibitors (e.g., E-64), Leupeptin is a reversible, competitive inhibitor[2].

The Electrophilic Aldehyde

Leupeptin’s core structure terminates in an argininal group—an amino acid derivative where the standard carboxyl group is reduced to an aldehyde[3].

-

Causality of Broad-Spectrum Activity: The aldehyde carbon is highly electrophilic. It is highly susceptible to nucleophilic attack by both the sulfhydryl group (-SH) of active-site cysteines and the hydroxyl group (-OH) of active-site serines.

-

Reversibility: This nucleophilic attack forms a thiohemiacetal (with cysteines) or a hemiacetal (with serines) covalent adduct. Because these transition-state analogs are thermodynamically stable but chemically reversible, Leupeptin can be removed via dialysis if downstream live-enzyme assays require the restoration of native protease activity[2].

Fig 1. Mechanism of reversible thiohemiacetal adduct formation between Leupeptin and target protease.

Kinetic Profiling & Target Specificity

When formulating a lysis buffer, inhibitor concentrations must be driven by kinetic data, not guesswork. Leupeptin exhibits remarkable potency against specific cysteine proteases (like Calpain and Cathepsin B) while maintaining moderate activity against serine proteases (like Trypsin)[2].

Table 1: Kinetic Inhibition Profile of Leupeptin

| Target Protease | Protease Class | Inhibition Constant ( Ki ) | Biological Relevance / Target Pathway |

| Cathepsin B | Cysteine | 6 nM | Lysosomal degradation, tumor invasion |

| Calpain | Cysteine | 10 nM | Calcium-dependent signaling, apoptosis |

| Trypsin | Serine | 35 nM | Digestive breakdown, cell detachment |

| Plasmin | Serine | 3.4 µM | Fibrinolysis, ECM remodeling |

| Kallikrein | Serine | 19 µM | Kinin-kallikrein inflammatory system |

Data sourced from established biochemical profiling[2].

Strategic Insight: Notice the massive difference in Ki between Calpain (10 nM) and Kallikrein (19 µM). If your research focuses on preserving fragile calcium-dependent signaling complexes from Calpain-mediated cleavage, a low concentration of Leupeptin (1-10 µM) is sufficient. However, for whole-tissue lysis where Kallikrein and Plasmin are highly active, you must push the working concentration to 50-100 µM to achieve saturation[4].

Methodological Framework: A Self-Validating Lysis Protocol

A common pitfall in protein extraction is assuming the inhibitor cocktail is fully active. Peptide aldehydes are susceptible to oxidation and aqueous instability over time. To counter this, I have designed a self-validating protocol that builds a real-time efficacy check directly into the workflow.

Protocol: Mammalian Cell Lysis with Built-In Validation

Reagent Preparation:

-

Leupeptin Stock (100X): Dissolve Leupeptin hemisulfate in ultra-pure, anhydrous DMSO or ddH2O to a concentration of 10 mM. Causality Note: Moisture-contaminated DMSO will rapidly degrade the aldehyde group, rendering the inhibitor useless[2]. Store aliquots at -20°C and avoid freeze-thaw cycles[5].

-

Lysis Buffer: Prepare standard RIPA buffer on ice.

Step-by-Step Execution:

-

Cocktail Formulation: Immediately prior to lysis, spike the RIPA buffer with 100X Leupeptin to a final working concentration of 100 µM. Add complementary inhibitors (e.g., 1 mM EDTA for metalloproteases, 1 µM Pepstatin A for aspartic proteases) to ensure comprehensive coverage[4],[6].

-

Cell Harvesting: Wash the mammalian cell pellet twice with ice-cold PBS to remove serum proteins (which contain exogenous proteases).

-

Lysis: Resuspend the pellet in the formulated lysis buffer. Incubate on ice for 30 minutes with periodic agitation.

-

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a pre-chilled tube.

The Self-Validation Step (Critical): Before proceeding to expensive downstream assays (e.g., Mass Spectrometry or Co-IP), validate the lysate's integrity via the Spectrin Cleavage Assay .

-

Mechanism: α -Spectrin (240 kDa) is a highly abundant canonical substrate for endogenous Calpain.

-

Action: Run a rapid 10-minute aliquot of your lysate on an SDS-PAGE gel and probe for α -Spectrin via Western Blot.

-

Validation: If the inhibitor was successful, you will see a single pristine band at 240 kDa. If the Leupeptin was oxidized or under-dosed, you will observe 150 kDa and 145 kDa Spectrin Breakdown Products (SBDPs). This instantly validates the system before you waste valuable resources.

Fig 2. Self-validating cell lysis workflow integrating Leupeptin for optimal proteome preservation.

Conclusion

Leupeptin remains an indispensable tool in the molecular biologist's arsenal. By understanding its thiohemiacetal binding mechanism, respecting its kinetic limits across different protease classes, and implementing self-validating extraction protocols, researchers can definitively eliminate proteolytic artifacts from their experimental data.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. media.cellsignal.com [media.cellsignal.com]

Leupeptin in Proteolytic Regulation: Structural Mechanisms, Kinetic Profiling, and Experimental Validation

Executive Summary

In the precise environment of protein biochemistry and drug development, uncontrolled proteolytic degradation is a primary vector for experimental artifact and therapeutic failure. Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a naturally occurring, broad-spectrum protease inhibitor derived from actinomycetes[1]. By acting as a highly potent, reversible transition-state analog, it selectively neutralizes both serine and cysteine proteases. This whitepaper provides a comprehensive mechanistic analysis of Leupeptin, detailing its kinetic profile, structural interactions, and self-validating protocols essential for ensuring absolute reproducibility in protein isolation and assay development.

Mechanistic Foundations: Hemiacetal Transition-State Inhibition

The exceptional inhibitory efficacy of Leupeptin is fundamentally driven by its unique C-terminal structure. Unlike standard peptide substrates that are cleaved and released, Leupeptin terminates in an argininal (aldehyde) group rather than a standard carboxylate[2][3].

When Leupeptin enters the active site of a serine protease (such as trypsin), the basic arginine side chain anchors deeply into the enzyme's S1 specificity pocket. This spatial alignment positions the C-terminal aldehyde directly adjacent to the catalytic triad. The hydroxyl group of the active-site Ser195 executes a nucleophilic attack on the electrophilic carbonyl carbon of Leupeptin's aldehyde[3]. Instead of proceeding to peptide bond cleavage, the reaction stalls, forming a stable, covalent hemiacetal adduct [3].

This adduct mimics the tetrahedral transition state of standard peptide hydrolysis, effectively trapping the enzyme in a tightly bound, reversible complex. If the aldehyde is oxidized to a carboxylate or reduced, the compound loses its transition-state mimicry, resulting in a dramatic loss of inhibitory potency[2].

Figure 1: Mechanism of hemiacetal transition-state formation by Leupeptin.

Target Specificity and Kinetic Profiling

Leupeptin's specificity is dictated by its Leu-Leu-Arg sequence. Because the S1 pocket of trypsin-like serine proteases is optimized to accommodate positively charged residues (Arginine/Lysine), Leupeptin exhibits nanomolar affinity for these targets[2][4]. Conversely, it has zero efficacy against chymotrypsin-like proteases, which require large hydrophobic residues in the S1 pocket, or metalloproteases, which rely on metal-ion catalysis[4].

When designing a lysis buffer, understanding these kinetic constants ( Ki ) is critical for calculating the precise working concentration required to achieve >99% target saturation.

Table 1: Kinetic Profiling of Leupeptin Against Key Proteases

| Target Protease | Protease Class | Ki Value / IC50 | Inhibition Status | Causality of Specificity |

| Cathepsin B | Cysteine | ~6 nM | Strong, Reversible | High affinity for thiol-based active sites[4]. |

| Calpain | Cysteine | ~10 nM | Strong, Reversible | Aldehyde traps catalytic cysteine[4]. |

| Trypsin | Serine | ~35 nM | Strong, Reversible | Arg-al fits perfectly into basic S1 pocket[4]. |

| Plasmin | Serine | ~3.4 µM | Moderate, Reversible | Broader S1 pocket reduces binding tightness[4]. |

| Chymotrypsin | Serine | N/A | No Inhibition | S1 pocket rejects basic Arginine side chain[4]. |

| Pepsin | Aspartic | N/A | No Inhibition | Lacks nucleophilic Ser/Cys for hemiacetal bond. |

Note: Because Leupeptin is highly specific, it must be combined with complementary inhibitors (e.g., PMSF for chymotrypsin, EDTA for metalloproteases) to achieve total lysate protection[5].

Self-Validating Protocol: Intracellular Protease Neutralization

A robust protocol must be self-validating—meaning the experimental design inherently proves its own efficacy. Leupeptin presents specific handling challenges: in aqueous solutions, the active L -arginal moiety undergoes spontaneous racemization to the inactive D -arginal form, drastically reducing its half-life at room temperature[6]. The following protocol mitigates this degradation while incorporating a fluorogenic validation step.

Phase 1: Stock Preparation & Storage

-

Reconstitution: Dissolve Leupeptin hemisulfate in ultra-pure, anhydrous H2O or DMSO to a concentration of 10 mM [6][7]. Causality: Anhydrous conditions prevent premature hydration and oxidation of the active aldehyde group.

-

Aliquotting: Divide immediately into 10–20 µL aliquots and snap-freeze in liquid nitrogen. Store at -20°C[6]. Causality: Prevents freeze-thaw cycles which accelerate racemization.

Phase 2: Lysis Workflow & Validation

-

Buffer Spiking: Thaw a single Leupeptin aliquot on ice. Add to the cold lysis buffer to achieve a final working concentration of 10–100 µM immediately before use[1][6].

-

Homogenization: Lyse cells/tissues strictly on ice (4°C). Causality: Lower temperatures suppress the catalytic rate ( kcat ) of any uninhibited proteases during the brief window before Leupeptin achieves steady-state binding.

-

Protein Assay Caution: Do NOT use the Lowry protein assay for downstream quantification. Causality: The aldehyde group of Leupeptin acts as a reducing agent, which will falsely elevate Lowry absorbance readings[6]. Use a BCA or Bradford assay instead.

-

Self-Validation Check: Run a 5 µL aliquot of the Leupeptin-treated lysate against a fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-AMC). A lack of fluorescent cleavage confirms absolute serine protease neutralization.

Figure 2: Self-validating workflow for Leupeptin-mediated lysate protection.

Translational Perspectives: Antiviral and Therapeutic Potential

Beyond routine biochemical applications, Leupeptin's mechanism is highly relevant to modern drug discovery. The entry of many pathogenic viruses, including SARS-CoV-2, relies on host-cell serine proteases (like TMPRSS2) or viral cysteine proteases (like Mpro ) to cleave viral spike proteins and facilitate membrane fusion[8][9].

Recent high-throughput screens have demonstrated that Leupeptin acts as a broad-spectrum covalent inhibitor against the SARS-CoV-2 Main Protease ( Mpro ), exhibiting an IC50 of 127.2 µM in vitro and actively suppressing viral RNA replication in Vero cell models[9]. Furthermore, Leupeptin forms strong interactions with TMPRSS2, highlighting its dual-action potential in blocking both viral entry and replication[8].

While native Leupeptin suffers from a short in vivo half-life due to its peptide backbone and reactive aldehyde, synthetic biology is currently leveraging the Leu-Leu-Arg scaffold. By conjugating protective moieties (such as 6-aminohexanoic acid) to the N-terminus, researchers are successfully generating next-generation Leupeptin analogs that maintain high-affinity transition-state inhibition while resisting rapid physiological clearance[2].

References

-

Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications MDPI[Link]

-

Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs PMC - NIH[Link]

-

Inhibition properties of free and conjugated leupeptin analogues PMC - NIH[Link]

-

Leupeptin - Chemical Properties and Inhibitory Profile Wikipedia[Link]

-

PRO-PREP™ Protein Extraction Solution Protocols Cosmo Bio [Link]

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

Leupeptin: A Technical Guide to a Cornerstone Protease Inhibitor

Abstract

Leupeptin, a microbial-derived tripeptide aldehyde, stands as a fundamental tool in the biochemist's arsenal for preserving protein integrity. This guide provides an in-depth examination of its core biochemical properties, tailored for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the mechanistic underpinnings of its function, its spectrum of activity, and the practical nuances of its application in the laboratory. This document is designed to serve as both a foundational reference and a practical handbook, empowering users to leverage Leupeptin with precision and confidence in their experimental designs.

Introduction: The Challenge of Uncontrolled Proteolysis

Upon cell lysis, the carefully orchestrated cellular environment is disrupted, releasing a cascade of endogenous proteases from compartments like the lysosome.[1][2] These enzymes, if left unchecked, can lead to the rapid degradation of target proteins, compromising experimental outcomes by reducing yields and generating misleading artifacts.[2] The inclusion of protease inhibitors in lysis buffers and experimental reagents is therefore not merely a suggestion but a prerequisite for robust and reproducible research.[3]

Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a naturally occurring, broad-spectrum inhibitor produced by various species of actinomycetes.[1][4][5] It is particularly valued for its potent, reversible inhibition of a wide range of serine and cysteine proteases, making it an indispensable component of many protease inhibitor "cocktails."[1][6] This guide will dissect its properties to provide a clear understanding of how, why, and when to employ this critical reagent.

Chemical Structure and Properties

Leupeptin is a tripeptide derivative with a molecular formula of C₂₀H₃₈N₆O₄ and a molar mass of 426.562 g/mol for the free base.[1] It is commercially available most often as a hemisulfate salt (C₂₀H₃₈N₆O₄ · ½ H₂SO₄), with a molecular weight of approximately 475.6 g/mol .[6][7] The key to its inhibitory function lies in the C-terminal argininal, an arginine residue where the carboxyl group is replaced by an aldehyde.[6][8] This aldehyde is the reactive moiety responsible for its mechanism of action.

The Mechanism of Reversible, Covalent Inhibition

Leupeptin functions as a competitive, transition-state inhibitor.[1] Its potency stems from the electrophilic nature of its C-terminal aldehyde group, which readily interacts with nucleophilic residues in the active sites of target proteases.

-

For Serine Proteases (e.g., Trypsin, Plasmin): The aldehyde group forms a covalent, yet reversible, hemiacetal adduct with the hydroxyl group of the active site serine (e.g., Ser195 in trypsin).[6][8] This interaction is stabilized by hydrogen bonds with other active site residues, such as His57.[8] The resulting complex mimics the tetrahedral transition state of peptide bond hydrolysis, effectively sequestering the enzyme and preventing it from binding and cleaving its natural substrates.[1]

-

For Cysteine (Thiol) Proteases (e.g., Papain, Cathepsin B): The mechanism is analogous. The aldehyde carbon is attacked by the nucleophilic sulfur atom of the active site cysteine, forming a covalent thiohemiacetal adduct.[4]

This reversible covalent interaction is strong, as reflected by low nanomolar inhibition constants (Ki) for many target enzymes, yet the inhibition can be overcome by an excess of substrate or removed via dialysis.[1][6]

Caption: Leupeptin's aldehyde group forms a covalent hemiacetal with the active site Ser-195 of a serine protease.

Inhibitory Spectrum and Quantitative Kinetics

Leupeptin is characterized as a broad-spectrum inhibitor, but its activity is not universal. It is crucial for researchers to understand which proteases it targets effectively and which it does not. Its primary targets are serine and cysteine proteases with trypsin-like specificity (i.e., a preference for cleaving after basic residues like arginine and lysine).[6]

| Property | Value / Description |

| Molecular Formula | C₂₀H₃₈N₆O₄ |

| Molar Mass (Free Base) | 426.56 g/mol [1] |

| Molar Mass (Hemisulfate) | 475.6 g/mol [6][7] |

| Primary Targets | Serine Proteases, Cysteine (Thiol) Proteases, Threonine Proteases[1][4] |

| Commonly Inhibited | Trypsin, Plasmin, Papain, Cathepsin B, Cathepsin A, Kallikrein, Proteinase K, Calpain[1][5][6] |

| NOT Inhibited | α-Chymotrypsin, Pepsin, Cathepsin D, Elastase, Renin, Thrombin, Thermolysin[1][6] |

| Inhibition Type | Reversible, Competitive Transition-State[1] |

| Typical Ki Values | • Trypsin: ~3.5 nM[1]• Cathepsin B: ~4.1 - 7 nM[1][9]• Plasmin: ~3.4 nM[1]• Calpain: ~10 nM[5]• Kallikrein: ~19 µM[5] |

| Effective Concentration | 1 - 100 µM (A common starting range is 1-10 µM or 0.5-5 µg/mL)[1][2][7] |

Practical Considerations for Laboratory Use

Proper handling and storage are essential for maintaining Leupeptin's efficacy.

-

Solubility: Leupeptin is readily soluble in aqueous solutions like water (up to 50 mg/mL has been reported) and buffers, as well as in methanol, ethanol, and DMSO.[6][7] It exhibits poor solubility in non-polar organic solvents such as chloroform and ether.[6] For stock solutions, dissolving in sterile water or DMSO is common practice.

-

Stability and Storage:

-

Powder: The lyophilized powder is stable for at least one year when stored dry at +2 to +8°C or, for longer-term storage, at -20°C.[6][7]

-

Stock Solutions: An aqueous stock solution (e.g., 10 mM) is stable for approximately one week at 4°C and for several months when aliquoted and stored at -20°C.[10] It is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]

-

Working Solutions: At final working concentrations (1-100 µM), the stability in a lysis buffer at 4°C is reduced to a few hours. Therefore, it is imperative to add Leupeptin (or a cocktail containing it) to the lysis buffer immediately before use.[3]

-

-

Cell Permeability: Due to its polar peptide structure, Leupeptin is generally considered to have limited cell permeability.[6][9] For experiments involving live cells, its effectiveness may be restricted to inhibiting extracellular or cell-surface proteases unless a method for intracellular delivery is employed.

Experimental Protocol: Protein Extraction from Cultured Cells

This protocol provides a validated workflow for preparing total protein lysates from cultured mammalian cells, incorporating Leupeptin to prevent proteolytic degradation.

Objective: To extract total protein from an adherent cell culture monolayer for downstream analysis (e.g., Western Blotting) while preserving protein integrity.

Materials:

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)

-

Leupeptin stock solution (e.g., 10 mM in sterile water, stored at -20°C)

-

Other protease inhibitors (e.g., PMSF, Aprotinin) and phosphatase inhibitors if needed

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge (4°C)

Workflow Diagram:

Caption: Workflow for preparing protein lysates using Leupeptin.

Step-by-Step Methodology:

-

Cell Preparation:

-

Place the culture dish of adherent cells on ice.

-

Aspirate the culture medium completely.

-

Gently wash the cell monolayer twice with ice-cold PBS. This removes residual serum proteins that could interfere with analysis. Aspirate the PBS completely after the final wash.

-

-

Lysis Buffer Preparation (Self-Validating Step):

-

Immediately before use, supplement the required volume of RIPA buffer with protease inhibitors. The timing is critical as some inhibitors, like PMSF and Leupeptin in working dilution, have limited stability.[3]

-

Thaw an aliquot of the Leupeptin stock solution on ice.

-

Add Leupeptin to the RIPA buffer to a final working concentration of 1-10 µM . (For a 10 mM stock, this is a 1:10,000 to 1:1,000 dilution).

-

Add other inhibitors as required (e.g., PMSF to 1 mM). Mix gently by inversion.

-

-

Cell Lysis:

-

Add the complete, chilled lysis buffer to the culture dish. (e.g., 400 µL for a 10 cm dish with ~5x10⁶ cells).[11]

-

Using a cell scraper, scrape the cells from the surface of the dish into the lysis buffer.[3]

-

Transfer the cell suspension (lysate) to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 10-30 minutes with occasional vortexing. This incubation allows for the complete disruption of cell membranes and solubilization of proteins.[11]

-

-

Lysate Clarification:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes in a refrigerated microcentrifuge set to 4°C.

-

This step pellets insoluble cellular debris, including membranes and nucleic acids. The quality of this separation is key to obtaining a clean lysate for subsequent applications.

-

-

Collection and Storage:

-

Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube. This supernatant is your total protein lysate.

-

Proceed immediately to protein concentration determination (e.g., BCA or Bradford assay) or aliquot the lysate and store at -80°C for long-term use.

-

Conclusion

Leupeptin is a powerful and versatile protease inhibitor whose effectiveness is grounded in its unique chemical structure and mechanism of action. By forming a reversible, covalent bond with the active site of serine and cysteine proteases, it provides robust protection for proteins during extraction and experimentation. A thorough understanding of its inhibitory spectrum, stability, and optimal working conditions—as detailed in this guide—is essential for its successful application. When used correctly as part of a comprehensive protease inhibition strategy, Leupeptin is an invaluable asset for ensuring the integrity and reliability of biochemical research.

References

-

Billinger, E., Viljanen, J., & Johansson, G. (2019). Inhibition properties of free and conjugated leupeptin analogues. FEBS Open Bio, 9(1), 139-149. Available from: [Link]

-

Gao, K., et al. (2021). Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs. mBio, 12(4), e01625-21. Available from: [Link]

-

Wikipedia. (n.d.). Leupeptin. Available from: [Link]

-

Aoyagi, T., et al. (1969). THE STRUCTURE AND ACTIVITY OF LEUPEPTINS AND RELATED ANALOGS. The Journal of Antibiotics, 22(6), 283-286. Available from: [Link]

-

Piel, J., et al. (2020). Making and Breaking Leupeptin Protease Inhibitors in Pathogenic Gammaproteobacteria. Angewandte Chemie International Edition, 59(34), 14529-14534. Available from: [Link]

-

MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Available from: [Link]

-

Peptide Institute, Inc. (n.d.). Leupeptin. Available from: [Link]

-

iNtRON Biotechnology. (n.d.). PRO-PREP™ Protein Extraction Solution. Available from: [Link]8].pdf

-

ResearchGate. (2022). Can I add additional ingredients to the lysis buffer? Available from: [Link]

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. ptglab.com [ptglab.com]

- 4. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. custombiotech.roche.com [custombiotech.roche.com]

- 8. Inhibition properties of free and conjugated leupeptin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Leupeptin | 103476-89-7 [chemicalbook.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Note: Optimizing Leupeptin Concentration in Lysis Buffers for High-Fidelity Western Blotting

Introduction & Mechanistic Overview

During the preparation of whole-cell or tissue lysates for Western blot analysis, the mechanical or detergent-induced destruction of cellular membranes releases highly active, compartmentalized endogenous proteases into the extract[1]. Without immediate inhibition, these enzymes rapidly degrade target proteins, leading to loss of signal, truncated protein bands, and uninterpretable experimental data[1].

Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal), a naturally occurring peptide aldehyde produced by Actinomycetes, is a potent, broad-spectrum protease inhibitor[1][2]. It functions as a reversible, competitive transition-state analog[1]. By forming a covalent hemiacetal or hemithioacetal adduct, leupeptin occupies the active sites of target proteases, effectively outcompeting endogenous protein substrates[2].

Figure 1: Mechanism of target protein preservation by Leupeptin during cell lysis.

Quantitative Profiling & Target Specificity

Leupeptin specifically targets serine and cysteine proteases but has no inhibitory effect on metalloproteases (e.g., elastase), aspartic proteases (e.g., pepsin), or chymotrypsin[3]. Because of this selective profile, leupeptin must be used at optimized concentrations and is often combined with other inhibitors (like EDTA and Pepstatin A) to form a comprehensive protective cocktail[4].

The following table summarizes the inhibitory constants ( Ki ) and half-maximal inhibitory concentrations ( IC50 ) for leupeptin against its primary targets to guide empirical optimization:

| Target Protease | Protease Class | Ki (Inhibitory Constant) | IC50 (50% Inhibition) |

| Cathepsin B | Cysteine | 6 nM[3] | 0.44 µg/mL[5] |

| Calpain | Cysteine | 10 nM[3] | N/A |

| Trypsin | Serine | 35 nM[3] | 2.0 µg/mL[5] |

| Plasmin | Serine | 3.4 µM[3] | 8.0 µg/mL[5] |

| Kallikrein | Serine | 19 µM[3] | 75.0 µg/mL[5] |

Note: The standard recommended working concentration for Western blot cell lysis is 10 to 100 µM (approximately 5 to 50 µg/mL)[1][2][5].

Reagent Preparation and Stability Kinetics

The causality behind leupeptin's transient stability lies in its reactive aldehyde moiety. In aqueous solutions, tautomeric isomers form, and the active aldehyde can be oxidized, leading to a rapid loss of inhibitory potency[2].

-

Stock Solution Preparation: Dissolve lyophilized leupeptin hemisulfate in ultra-pure water, anhydrous DMSO, or ethanol to create a 10 mM stock solution[5][6].

-

Stock Stability: Aqueous stock solutions are stable for up to 1 week at 4°C and 1 month at -20°C[5]. For long-term storage, aliquoting into single-use vials is mandatory to prevent freeze-thaw degradation.

-

Working Solution Kinetics: Once diluted to working concentrations (10–100 µM) in lysis buffer, the solution is stable for only a few hours [5].

-

Assay Interference Warning: Because of its reducing aldehyde group, high concentrations of leupeptin can interfere with protein quantification assays—particularly the Lowry assay, and to a lesser extent, the Bradford assay[5]. Always run a lysis buffer-only blank to normalize this interference.

Step-by-Step Protocol: Cell Lysis and Sample Preparation

This protocol incorporates thermal and temporal controls to minimize baseline protease kinetics while the competitive inhibitor binds.

Materials Required:

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS)

-

Leupeptin Stock Solution (10 mM in H2O )

-

Ice-cold PBS (Phosphate-Buffered Saline)

Methodology:

-

Buffer Activation (Time = 0): Immediately prior to cell harvesting, supplement the required volume of RIPA buffer with Leupeptin to a final concentration of 100 µM (dilute the 10 mM stock 1:100).

-

Causality: Adding leupeptin at the last possible moment circumvents its rapid aqueous degradation, ensuring maximum active concentration during the critical moment of cell membrane rupture[5].

-

-

Thermal Arrest: Place the activated lysis buffer on ice.

-

Causality: Leupeptin is a reversible inhibitor[3]. Maintaining a temperature of 4°C lowers the kinetic energy of the lysate, drastically reducing the catalytic rate of any uninhibited or transiently unbound proteases.

-

-

Cell Harvesting: Wash cultured cells twice with ice-cold PBS.

-

Causality: This removes residual serum proteins from the culture media, which contain exogenous proteases that could overwhelm the inhibitor concentration.

-

-

Lysis: Add 1 mL of activated, ice-cold RIPA buffer per 107 cells. Scrape the cells and transfer the suspension to a pre-chilled microcentrifuge tube.

-

Mechanical Disruption: Agitate the lysate on a rotary shaker at 4°C for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant (containing the preserved soluble proteins) to a fresh chilled tube.

-

Denaturation: Mix the clarified lysate with SDS-PAGE sample loading buffer and boil at 95°C for 5 minutes.

-

Causality: Boiling permanently denatures all proteases, rendering the leupeptin concentration irrelevant from this point forward and permanently securing the sample for Western blotting.

-

Self-Validating Experimental Controls

To ensure the protocol functions as a self-validating system, researchers must include internal checks to verify that proteolytic degradation was successfully halted:

-

Degradation Marker Check: Probe the Western blot for a highly sensitive endogenous protein known to degrade rapidly upon lysis (e.g., Spectrin, PARP, or Calpain itself). The presence of lower molecular weight cleavage bands (e.g., an 89 kDa PARP cleavage fragment in non-apoptotic cells) indicates insufficient leupeptin concentration or delayed inhibitor addition.

-

Loading Control Integrity: Housekeeping proteins like GAPDH or β -Tubulin should appear as single, sharp, high-resolution bands[4]. Vertical smearing below the expected molecular weight indicates global proteolytic failure and invalidates the quantitative comparison of the target protein.

References

-

National Institutes of Health (PMC) . Identification of diverse target RNAs that are functionally regulated by human Pumilio proteins. Available at:[Link]

-

Wikipedia . Leupeptin. Available at:[Link]

Sources

- 1. Leupeptin - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of diverse target RNAs that are functionally regulated by human Pumilio proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Preparation, Optimization, and Mechanistic Application of Leupeptin Stock Solutions

Introduction & Mechanistic Grounding

Leupeptin (N-acetyl-L-leucyl-L-leucyl-L-argininal) is a naturally occurring, broad-spectrum protease inhibitor originally isolated from Actinomycetes. It is an indispensable reagent in protein extraction, cell lysis, and biochemical assays, utilized to prevent the unwanted proteolysis of target proteins by endogenous enzymes released during cellular disruption.

Mechanism of Action: Leupeptin functions as a competitive transition-state inhibitor. The aldehyde group of its C-terminal argininal residue reacts reversibly with the catalytic hydroxyl or sulfhydryl groups in the active sites of serine and cysteine proteases (e.g., trypsin, plasmin, papain, calpain, and cathepsin B) . By occupying the S1 pocket of the protease without forming a permanent peptide bond, it prevents the enzyme from hydrolyzing endogenous substrates. Because it is a reversible inhibitor, maintaining a constant and adequate working concentration throughout the experimental workflow is critical to prevent the dissociation of the enzyme-inhibitor complex.

Causality in Experimental Choices (E-E-A-T Focus)

To ensure high-fidelity protein extraction, researchers must understand the why behind standard handling procedures:

-

Why use the Hemisulfate salt? Leupeptin is most commonly supplied as a hemisulfate salt rather than a free base . The hemisulfate form provides superior aqueous solubility and stability, making it ideal for direct integration into physiological buffers (e.g., RIPA, NP-40) without the need for organic solvents like DMSO. DMSO can be toxic to live cells in in vivo assays and may interfere with downstream spectrophotometric protein quantification.

-

Why aliquot the stock solution? The active pharmacophore of Leupeptin is its C-terminal aldehyde. Aldehydes are inherently susceptible to oxidation and structural degradation upon repeated freeze-thaw cycles. Aliquoting ensures that the transition-state mimicry remains intact and prevents the entire stock from losing potency .

-